molecular formula C22H17F2N3OS B2954365 4,6-difluoro-2-[4-(naphthalene-2-carbonyl)piperazin-1-yl]-1,3-benzothiazole CAS No. 897482-28-9

4,6-difluoro-2-[4-(naphthalene-2-carbonyl)piperazin-1-yl]-1,3-benzothiazole

Cat. No.: B2954365
CAS No.: 897482-28-9
M. Wt: 409.45
InChI Key: XHZZNVWKDJPSCP-UHFFFAOYSA-N
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Description

4,6-Difluoro-2-[4-(naphthalene-2-carbonyl)piperazin-1-yl]-1,3-benzothiazole is a benzothiazole derivative featuring a 4,6-difluoro-substituted aromatic core and a piperazine moiety linked to a naphthalene-2-carbonyl group. This structure combines electron-withdrawing fluorine atoms, which enhance metabolic stability and influence electronic distribution, with a bulky naphthalene-carbonyl group that may improve target binding affinity through hydrophobic interactions . The compound’s design aligns with trends in medicinal chemistry where benzothiazole scaffolds are leveraged for their bioisosteric properties and piperazine groups are utilized to modulate solubility and pharmacokinetics .

Properties

IUPAC Name

[4-(4,6-difluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-naphthalen-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17F2N3OS/c23-17-12-18(24)20-19(13-17)29-22(25-20)27-9-7-26(8-10-27)21(28)16-6-5-14-3-1-2-4-15(14)11-16/h1-6,11-13H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHZZNVWKDJPSCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC3=C(C=C(C=C3S2)F)F)C(=O)C4=CC5=CC=CC=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17F2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-difluoro-2-[4-(naphthalene-2-carbonyl)piperazin-1-yl]-1,3-benzothiazole typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.

    Introduction of Difluoro Groups: The difluoro groups can be introduced via electrophilic fluorination using reagents such as Selectfluor.

    Attachment of Piperazine Moiety: The piperazine moiety can be attached through nucleophilic substitution reactions.

    Coupling with Naphthalene Carbonyl Group: The final step involves coupling the piperazine derivative with a naphthalene carbonyl chloride under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4,6-difluoro-2-[4-(naphthalene-2-carbonyl)piperazin-1-yl]-1,3-benzothiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

4,6-difluoro-2-[4-(naphthalene-2-carbonyl)piperazin-1-yl]-1,3-benzothiazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4,6-difluoro-2-[4-(naphthalene-2-carbonyl)piperazin-1-yl]-1,3-benzothiazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Key Compounds:

  • 2-(Piperazin-1-yl)-6-(trifluoromethoxy)-1,3-benzothiazole (14)
  • 2-(4-Methylpiperazin-1-yl)-6-(trifluoromethoxy)-1,3-benzothiazole (19)
Property Target Compound Compound 14 Compound 19
Benzothiazole Substituents 4,6-Difluoro 6-Trifluoromethoxy 6-Trifluoromethoxy
Piperazine Modification Naphthalene-2-carbonyl Unsubstituted piperazine 4-Methylpiperazine
Molecular Weight (g/mol) ~449.4 (estimated) 343.3 357.3
LogP (Estimated) ~3.8 (high lipophilicity) ~2.9 ~3.1
Biological Activity Hypothesized sodium channel modulation Use-dependent Na⁺ channel inhibition Enhanced solubility vs. 14

Analysis :

  • The 4,6-difluoro substitution in the target compound likely increases electronegativity and metabolic stability compared to the trifluoromethoxy group in 14 and 17.

Benzimidazole and Triazole-Thiazole Derivatives

Key Compounds:

  • 9b : Fluorophenyl-thiazole
  • 9c : Bromophenyl-thiazole
Property Target Compound 9b 9c
Core Structure Benzothiazole Benzimidazole-triazole-thiazole Benzimidazole-triazole-thiazole
Aryl Substituents Naphthalene-2-carbonyl 4-Fluorophenyl 4-Bromophenyl
Molecular Weight ~449.4 ~600.6 ~645.5
Key Functional Groups Piperazine, difluoro Triazole, acetamide Triazole, acetamide

Analysis :

  • Unlike the benzimidazole-triazole-thiazole hybrids (9b, 9c), the target compound lacks a triazole linker, which may reduce conformational flexibility but improve metabolic stability.

Piperazine-Containing Compounds with Diverse Cores

Key Compounds:

  • Diazaspiro Derivatives (13, 14)
  • Triazole-Piperazine Antifungals (e.g., d, e)
Property Target Compound Diazaspiro 14 Triazole-Piperazine d
Core Structure Benzothiazole Diazaspiro[4.5]decane Triazolone-piperazine
Piperazine Role Linker for naphthalene-carbonyl Conformational constraint Antifungal activity modulator
Key Substituents Naphthalene-2-carbonyl Chlorophenyl Dichlorophenyl-dioxolane

Analysis :

  • The target compound’s piperazine group serves as a flexible linker, contrasting with diazaspiro derivatives where piperazine is conformationally restricted .
  • Unlike antifungal triazole-piperazines (e.g., d), the naphthalene-carbonyl group in the target compound may shift therapeutic applicability toward neurological targets .

Biological Activity

4,6-Difluoro-2-[4-(naphthalene-2-carbonyl)piperazin-1-yl]-1,3-benzothiazole is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound features a complex structure that includes a benzothiazole core, a piperazine moiety, and a naphthalene-derived carbonyl group, which are known to enhance its interaction with various biological targets.

  • Molecular Formula : C22H17F2N3OS
  • CAS Number : 897482-28-9

The presence of difluoro groups and the naphthalene carbonyl moiety contributes to the compound's unique electronic characteristics, potentially influencing its pharmacological profile.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities, including anticancer properties and interactions with specific enzymes and receptors.

Anticancer Activity

Studies have shown that compounds with similar structures demonstrate significant cytotoxic effects against various cancer cell lines. For instance:

  • IC50 Values : Compounds structurally related to this benzothiazole derivative have shown IC50 values in the low micromolar range against human tumor cell lines such as A549 (lung cancer) and HeLa (cervical cancer) .

Structure-Activity Relationship (SAR)

The structure of this compound allows for effective binding to biological targets. The following table summarizes the SAR findings related to compounds with similar structural features:

Compound NameStructural FeaturesBiological Activity
This compoundDifluoro groups and naphthalene carbonylAnticancer properties
6-Methoxy-2-[4-(naphthalen-2-carbonyl)piperazin-1-yl]-1,3-benzothiazoleMethoxy group presentAnticancer properties
4-(6-Methoxybenzothiazol-2-yloxy)-N,N-dimethylbenzamideBenzamide derivativePotential CNS activity

Case Studies and Research Findings

  • Cytotoxicity Studies : A study evaluated the cytotoxic effects of related benzothiazole compounds on various cancer cell lines. The results indicated that modifications in the piperazine ring significantly influenced the anticancer activity, with certain substitutions leading to enhanced potency .
  • Mechanism of Action : Preliminary investigations suggest that these compounds may exert their effects through inhibition of tubulin polymerization, a critical process in cell division . This mechanism is particularly relevant for anticancer agents targeting rapidly dividing cells.
  • Comparative Analysis : The biological activity of 4,6-difluoro derivatives was compared with established anticancer agents like doxorubicin. The findings revealed comparable or superior activity against specific cancer lines, highlighting the therapeutic potential of this compound .

Q & A

Basic Research Questions

Q. What are the validated synthetic routes for 4,6-difluoro-2-[4-(naphthalene-2-carbonyl)piperazin-1-yl]-1,3-benzothiazole, and how is structural purity confirmed?

  • Methodology : The compound is synthesized via nucleophilic substitution and coupling reactions. For example, benzothiazole derivatives are typically prepared by reacting 2-aminothiophenol with substituted carbonyl intermediates under reflux in polar aprotic solvents (e.g., DMF or DMSO) . Structural validation employs:

  • FT-IR spectroscopy to confirm functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for the naphthalene-carbonyl group).
  • NMR (¹H/¹³C) to verify substituent positions (e.g., fluorine atoms at C4 and C6 of the benzothiazole core).
  • Elemental analysis to match calculated vs. experimental C, H, N, and S content for purity ≥95% .

Q. What analytical techniques are recommended for assessing purity and stability?

  • Methodology :

  • High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) to quantify impurities (<0.1%).
  • Thermogravimetric Analysis (TGA) to evaluate thermal stability under controlled heating rates (e.g., 10°C/min in N₂ atmosphere).
  • Reference standards (e.g., LGC Standards) ensure calibration accuracy for regulatory compliance .

Advanced Research Questions

Q. How can researchers design in vitro assays to evaluate the compound’s anti-inflammatory or antitumor activity?

  • Methodology :

  • Anti-inflammatory activity : Use the albumin denaturation inhibition assay to measure IC₅₀ values. Compare with positive controls (e.g., diclofenac) .
  • Antitumor screening : Conduct the NCI-60 cell line panel to assess growth inhibition (GI₅₀) and selectivity indices. Compounds with GI₅₀ < 10 µM are prioritized for SAR studies .
  • Enzyme-linked assays (e.g., COX-2 inhibition) quantify target engagement using fluorogenic substrates .

Q. What computational strategies predict binding modes of this compound to biological targets?

  • Methodology :

  • Molecular docking (AutoDock Vina or Schrödinger Suite) to model interactions with targets like kinases or inflammatory enzymes. Key residues (e.g., catalytic Ser530 in COX-2) are prioritized .
  • Molecular Dynamics (MD) simulations (GROMACS) assess binding stability over 100-ns trajectories. Root-mean-square deviation (RMSD) < 2 Å indicates stable complexes .

Q. How should contradictions in biological activity data (e.g., enzyme activation vs. inhibition) be resolved?

  • Methodology :

  • Dose-response curves identify biphasic effects (e.g., activation at low concentrations, inhibition at high doses).
  • Structural analogs with modified substituents (e.g., electron-withdrawing groups at C2 of benzothiazole) clarify SAR trends .
  • X-ray crystallography (OLEX2 software) resolves binding pose discrepancies by comparing ligand-protein co-crystal structures .

Q. What crystallographic techniques are optimal for resolving polymorphic forms?

  • Methodology :

  • Single-crystal X-ray diffraction (SCXRD) with Cu-Kα radiation (λ = 1.5418 Å) determines unit cell parameters and space groups.
  • OLEX2 refines structures using SHELXL, generating CIF files for Cambridge Structural Database deposition. Polymorph stability is assessed via lattice energy calculations (Density Functional Theory) .

Q. How do structural modifications (e.g., fluorination) impact pharmacokinetic properties?

  • Methodology :

  • LogP measurements (shake-flask method) quantify lipophilicity changes. Fluorine atoms typically reduce LogP by ~0.25 per substituent.
  • Metabolic stability assays (human liver microsomes) track degradation half-life (t₁/₂). Electron-withdrawing groups (e.g., -F) often enhance metabolic resistance .

Key Considerations for Researchers

  • Contradictory Data : Address discrepancies via orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity).
  • Advanced Tools : Use OLEX2 for crystallography and Gaussian09 for DFT calculations to validate hypotheses.
  • Biological Replicates : Include ≥3 independent experiments with error bars to ensure statistical rigor.

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